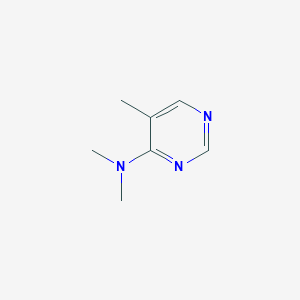
1,4,7,17,20,23-Hexazacyclodotriacontane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride is a chemical compound with the molecular formula C26H59ClN6. It is a cyclic compound containing six nitrogen atoms, which makes it a member of the aza-crown ether family. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride can be synthesized through a multi-step process involving the cyclization of linear precursors. The synthesis typically starts with the preparation of a linear polyamine, which is then cyclized using a suitable reagent such as a dihaloalkane. The reaction conditions often involve the use of a solvent like methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the production of 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, nickel, and cobalt.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions:
Complexation: Metal salts (e.g., copper sulfate, nickel chloride) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Complexation: Metal-ion complexes with enhanced stability.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered electronic properties.
Aplicaciones Científicas De Investigación
1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ion interactions and catalysis.
Biology: Investigated for its potential to transport metal ions across biological membranes.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent for metal-related disorders.
Industry: Utilized in the development of sensors and separation processes for metal ions.
Mecanismo De Acción
The mechanism by which 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride exerts its effects involves the formation of stable complexes with metal ions. The nitrogen atoms in the compound act as electron donors, coordinating with metal ions to form stable chelates. This interaction can influence the reactivity and solubility of the metal ions, making the compound useful in various applications.
Comparación Con Compuestos Similares
1,4,7,10,13,16-Hexaazacyclooctadecane: Another aza-crown ether with a smaller ring size.
1,4,7,10,13,16,19,22-Octaazacyclotetracosane: A larger aza-crown ether with eight nitrogen atoms.
Uniqueness: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride is unique due to its specific ring size and the number of nitrogen atoms, which provide it with distinct complexation properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in coordination chemistry and industrial applications.
Propiedades
Fórmula molecular |
C26H59ClN6 |
|---|---|
Peso molecular |
491.2 g/mol |
Nombre IUPAC |
1,4,7,17,20,23-hexazacyclodotriacontane;hydrochloride |
InChI |
InChI=1S/C26H58N6.ClH/c1-3-7-11-15-27-19-23-31-25-21-29-17-13-9-5-2-6-10-14-18-30-22-26-32-24-20-28-16-12-8-4-1;/h27-32H,1-26H2;1H |
Clave InChI |
MAQOTHBINNIBOD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCNCCNCCNCCCCCCCCCNCCNCCNCCCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)

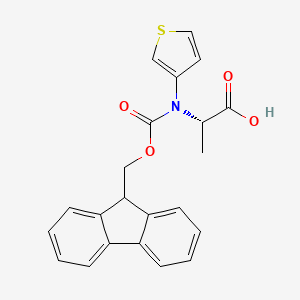
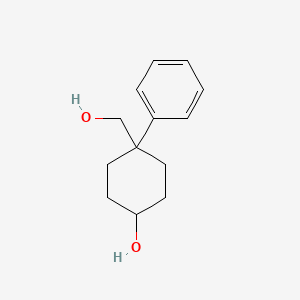
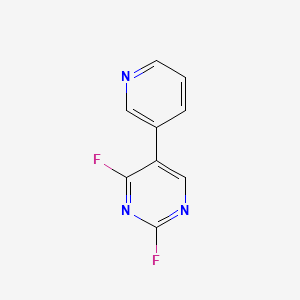
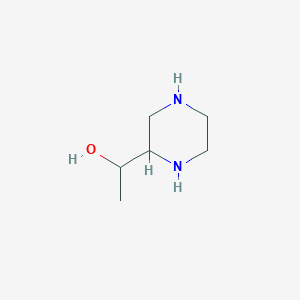


![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B15245569.png)
![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)
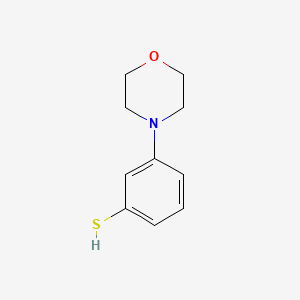
![(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B15245596.png)
